
2-Furancarboxaldehyde, 4-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 4-amino- is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an aldehyde group at the 2-position and an amino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 4-amino- can be achieved through several methods. One common approach involves the reaction of furfural with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of 2-Furancarboxaldehyde, 4-amino- often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furancarboxaldehyde, 4-amino- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 4-amino- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, 4-amino- involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can participate in nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Furfural (2-Furancarboxaldehyde): Similar structure but lacks the amino group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an amino group.
Uniqueness: 2-Furancarboxaldehyde, 4-amino- is unique due to the presence of both an aldehyde and an amino group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.
Propiedades
Número CAS |
57500-48-8 |
|---|---|
Fórmula molecular |
C5H5NO2 |
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
4-aminofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-4-1-5(2-7)8-3-4/h1-3H,6H2 |
Clave InChI |
KQCXYFRJCARTDO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


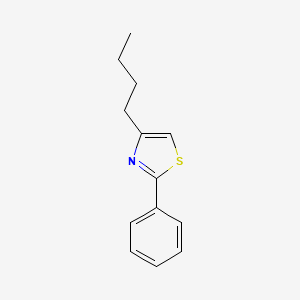
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

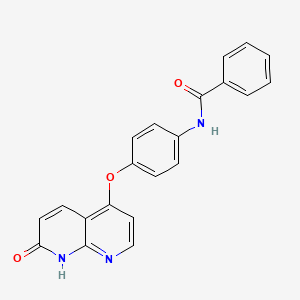
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
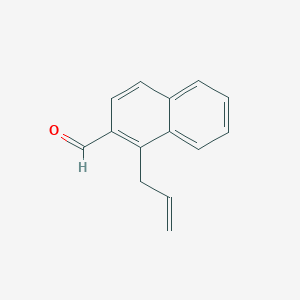
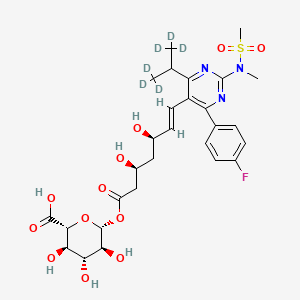
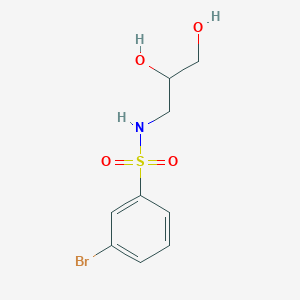
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)

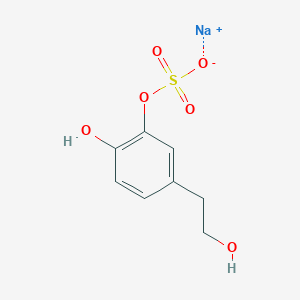

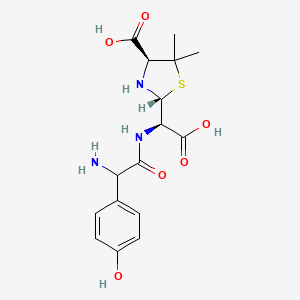
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
